Isoepoxydon
Overview
Description
Preparation Methods
Isoepoxydon is typically synthesized through the biosynthetic pathway of patulin in fungi such as Penicillium expansum . The pathway begins with the synthesis of 6-methylsalicylic acid, which undergoes several enzymatic transformations to produce this compound . Industrial production methods often involve the cultivation of Penicillium species under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Isoepoxydon undergoes various chemical reactions, including oxidation and reduction. One of the primary reactions is its conversion to phyllostine through the action of this compound dehydrogenase . Common reagents used in these reactions include NADP+ and other oxidizing agents . The major product formed from these reactions is phyllostine, which further participates in the biosynthesis of patulin .
Scientific Research Applications
Isoepoxydon has several scientific research applications, particularly in the study of mycotoxin biosynthesis and fungal metabolism . It is used as a model compound to understand the enzymatic steps involved in patulin production . Additionally, this compound is studied for its potential antimicrobial properties and its role in the interaction between fungi and bacteria .
Mechanism of Action
The mechanism of action of isoepoxydon involves its conversion to phyllostine by the enzyme this compound dehydrogenase . This conversion is a crucial step in the patulin biosynthetic pathway. This compound acts as a substrate for the enzyme, which catalyzes the oxidation of this compound to phyllostine . The molecular targets involved in this pathway include various enzymes and cofactors that facilitate the conversion .
Comparison with Similar Compounds
Isoepoxydon is similar to other compounds involved in the patulin biosynthetic pathway, such as 6-methylsalicylic acid and phyllostine . this compound is unique in its specific role as an intermediate that undergoes enzymatic conversion to phyllostine . Other similar compounds include gentisyl alcohol and neopatulin, which are also intermediates in the pathway .
Properties
IUPAC Name |
(1R,5S,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJDPHPVHSVGR-JHYUDYDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H]([C@H]1O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67772-76-3 | |
Record name | Epiepoxydon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ISOEPOXYDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4PK27L5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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